molecular formula C29H27N3O4 B605122 Acebilustat CAS No. 943764-99-6

Acebilustat

Número de catálogo B605122
Número CAS: 943764-99-6
Peso molecular: 481.55
Clave InChI: GERJIEKMNDGSCS-DQEYMECFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acebilustat is a synthetic small molecule and potent inhibitor of leukotriene A4 hydrolase, the rate-limiting enzyme in the production of LTB4 . It is currently under investigation for the treatment of outpatients with mild-moderate Coronavirus Disease 2019 (COVID-19) and cystic fibrosis (CF) .


Molecular Structure Analysis

Acebilustat is a small molecule with the molecular formula C29H27N3O4 . The average mass is 481.542 Da and the monoisotopic mass is 481.200165 Da .


Chemical Reactions Analysis

Acebilustat is an inhibitor of leukotriene A4 hydrolase, thereby inhibiting the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4) .


Physical And Chemical Properties Analysis

Acebilustat is a small molecule with the molecular formula C29H27N3O4 . The average mass is 481.542 Da and the monoisotopic mass is 481.200165 Da . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .

Aplicaciones Científicas De Investigación

  • Pharmacokinetics and Pharmacodynamics in CF Patients and Healthy Volunteers : Acebilustat is an oral anti-inflammatory drug inhibiting leukotriene A4 hydrolase, thus reducing leukotriene B4 production in biological fluids. Studies have shown no significant differences in peak plasma level or exposure between CF patients and healthy volunteers. Acebilustat did not induce CYP3A4, supporting its continued clinical study in CF at doses of 50 and 100 mg (Elborn et al., 2016).

  • Biomarker Response and Safety in Patients with Cystic Fibrosis : In patients with mild to moderate CF, acebilustat showed a significant reduction in sputum neutrophil counts and a modest reduction in sputum elastase. The drug was safe and well-tolerated, suggesting its potential for further clinical development in treating CF (Elborn et al., 2016).

  • EMPIRE-CF Trial for CF Patients : The EMPIRE-CF trial aimed to evaluate the efficacy of acebilustat in reducing lung function decline and pulmonary exacerbations in CF patients. This Phase II multicenter, randomized, double-blind, placebo-controlled trial enrolled 200 patients, testing the drug in conjunction with standard care (Elborn et al., 2018).

  • Empire-CF Study Outcomes : Although acebilustat did not significantly impact lung function, there was a trend towards reduced pulmonary exacerbations in certain populations, indicating a potential effect in earlier stages of lung disease (Elborn et al., 2021).

Direcciones Futuras

Acebilustat is currently under investigation in clinical trials for the treatment of cystic fibrosis and COVID-19 . A Phase II clinical trial of Acebilustat in adult cystic fibrosis patients has received approval from the US Food and Drug Administration (FDA) . The company is also planning for regulatory submissions of the Acebilustat trial to the health authorities in Europe .

Propiedades

IUPAC Name

4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERJIEKMNDGSCS-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acebilustat

CAS RN

943764-99-6
Record name Acebilustat [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943764996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acebilustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15385
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACEBILUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64RI4D29U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.